molecular formula C27H44O3S B13898435 3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol

3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol

Cat. No.: B13898435
M. Wt: 448.7 g/mol
InChI Key: HPBJDQZFOWHNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol is a complex organic compound that belongs to the class of secosteroids. Secosteroids are a subclass of steroids where one of the rings has been cleaved. This compound is characterized by its unique sulfonyl group and its structural similarity to cholesterol derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol typically involves multiple steps starting from a suitable steroid precursor. The key steps may include:

    Oxidation: Introduction of the sulfonyl group through oxidation reactions.

    Ring Cleavage: Secosteroid formation by cleaving one of the steroid rings.

    Functional Group Modifications: Introduction of double bonds and hydroxyl groups under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.

    Purification: Techniques like chromatography and crystallization to purify the final product.

    Quality Control: Ensuring the compound meets the required purity and structural specifications.

Chemical Reactions Analysis

Types of Reactions

(3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfonyl group or other functional groups.

    Reduction: Reduction reactions can convert double bonds to single bonds or reduce sulfonyl groups.

    Substitution: Functional groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other complex molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of secosteroids under various conditions.

Biology

    Biological Activity: Potential use in studying biological pathways involving steroids and secosteroids.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which (3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to steroid metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar core structure.

    Vitamin D Derivatives: Secosteroids with biological activity related to calcium metabolism.

Uniqueness

    Sulfonyl Group: The presence of the sulfonyl group distinguishes it from other secosteroids.

    Structural Features: Unique combination of double bonds and hydroxyl groups.

This outline provides a comprehensive overview of (3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.

Properties

IUPAC Name

3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3S/c1-18(2)7-5-8-19(3)24-12-13-25-20(9-6-14-27(24,25)4)15-26-23-16-22(28)11-10-21(23)17-31(26,29)30/h15,18-19,22,24-26,28H,5-14,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBJDQZFOWHNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.